molecular formula C9H12O2S B2599723 3-(tert-Butyl)thiophene-2-carboxylic acid CAS No. 1783977-15-0

3-(tert-Butyl)thiophene-2-carboxylic acid

Cat. No.: B2599723
CAS No.: 1783977-15-0
M. Wt: 184.25
InChI Key: DKKRAYDNEYNKOV-UHFFFAOYSA-N
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Description

3-(tert-Butyl)thiophene-2-carboxylic acid: is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The tert-butyl group attached to the third carbon and the carboxylic acid group attached to the second carbon make this compound unique. It is used in various chemical reactions and has applications in different fields of scientific research.

Biochemical Analysis

Biochemical Properties

3-(tert-Butyl)thiophene-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with copper (I) thiophene-2-carboxylate, which acts as a catalyst for Ullmann coupling reactions . This interaction is crucial for the synthesis of biaryls, which are important intermediates in the production of pharmaceuticals and agrochemicals. Additionally, this compound undergoes deprotonation to form the 5-lithio derivative, which serves as a precursor to many 5-substituted derivatives . These derivatives have been widely studied for their potential therapeutic applications.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, thiophene derivatives, including this compound, have been reported to exhibit anti-inflammatory and antimicrobial properties . These effects are mediated through the inhibition of specific enzymes and proteins involved in inflammatory and microbial pathways. Furthermore, this compound has been found to affect the expression of genes related to oxidative stress and apoptosis, thereby influencing cell survival and proliferation.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. One of the primary mechanisms is the inhibition of enzymes involved in the synthesis of pro-inflammatory mediators . This inhibition reduces the production of inflammatory cytokines and chemokines, thereby exerting anti-inflammatory effects. Additionally, this compound has been shown to activate antioxidant enzymes, which help in mitigating oxidative stress and protecting cells from damage.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of the compound play a crucial role in determining its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions . Prolonged exposure to light and heat can lead to its degradation, resulting in reduced efficacy. In in vitro and in vivo studies, long-term exposure to this compound has been associated with changes in cellular metabolism and gene expression, indicating potential long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to exhibit beneficial effects, such as anti-inflammatory and antimicrobial activities . At high doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound shows a dose-dependent response, with higher doses leading to increased toxicity. It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing the adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key metabolic pathways is the oxidation of the thiophene ring, leading to the formation of reactive intermediates . These intermediates can further undergo conjugation reactions with glutathione or other cellular nucleophiles, resulting in detoxification. Additionally, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. These metabolic transformations play a crucial role in determining the compound’s pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation. Studies have shown that this compound can accumulate in specific tissues, such as the liver and kidneys, where it exerts its pharmacological effects. The distribution of the compound is also influenced by its physicochemical properties, such as lipophilicity and molecular size.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in determining its activity and function. The compound can be targeted to specific compartments or organelles within the cells through targeting signals or post-translational modifications . For instance, this compound has been found to localize in the mitochondria, where it can modulate mitochondrial function and energy metabolism. Additionally, the compound can interact with nuclear receptors, influencing gene expression and cellular responses. The subcellular localization of this compound is essential for understanding its mechanism of action and therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Grignard Reaction: One common method to synthesize 3-(tert-Butyl)thiophene-2-carboxylic acid involves the Grignard reaction. This process starts with the reaction of tert-butyl magnesium chloride with 2-thiophenecarboxylic acid chloride under anhydrous conditions.

    Friedel-Crafts Alkylation: Another method involves the Friedel-Crafts alkylation of thiophene with tert-butyl chloride in the presence of a Lewis acid catalyst like aluminum chloride, followed by carboxylation.

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale Grignard reactions or Friedel-Crafts alkylation due to their efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-(tert-Butyl)thiophene-2-carboxylic acid can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: It can be reduced to form thiol derivatives.

    Substitution: Electrophilic substitution reactions can occur at the thiophene ring, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the development of new materials with specific electronic properties.

Biology:

  • Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine:

  • Explored for its potential use in drug development due to its unique structural properties.

Industry:

  • Utilized in the production of organic semiconductors and other advanced materials.

Comparison with Similar Compounds

    Thiophene-2-carboxylic acid: Lacks the tert-butyl group, making it less sterically hindered.

    3-Methylthiophene-2-carboxylic acid: Contains a methyl group instead of a tert-butyl group, resulting in different reactivity and properties.

Uniqueness:

  • The presence of the tert-butyl group in 3-(tert-Butyl)thiophene-2-carboxylic acid provides steric hindrance, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where steric effects are important.

Properties

IUPAC Name

3-tert-butylthiophene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2S/c1-9(2,3)6-4-5-12-7(6)8(10)11/h4-5H,1-3H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKKRAYDNEYNKOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(SC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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